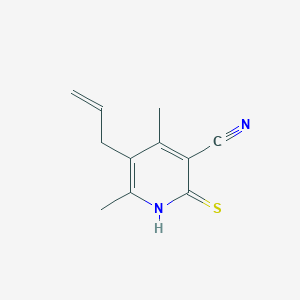

5-Allyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Allyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a compound that has been studied in the context of its oxidation products . The oxidation of this compound with Potassium Ferricyanide results in the formation of a mixture of oxidation products: bis (3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates .

Synthesis Analysis

The compound was obtained by a modified procedure. A mixture of cyanothioacetamide (2.00 g, 0.02 mol), 3-butylpentane-2,4-dione (3.2 g, 0.021 mol), and morpholine (0.2 mL, 2.3 mmol) in 15 mL of ethanol was boiled until the initial reagents were completely converted .Molecular Structure Analysis

The structure of the compounds was confirmed by NMR, IR spectroscopy, and high-resolution mass spectrometry .Chemical Reactions Analysis

The reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridin-3-carbonitriles with K3[Fe(CN)6] in an alkaline medium results in the formation of a mixture of oxidation products .作用機序

Target of Action

The primary target of 5-Allyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile is the zinc finger domain of the HIV-1 p7 nucleocapsid protein . This protein plays a crucial role in the replication cycle of the HIV-1 virus, making it a significant target for antiviral therapies .

Mode of Action

The compound exhibits affinity to its target through a process known as molecular docking . This involves the compound binding to the zinc finger domain of the HIV-1 p7 nucleocapsid protein, potentially inhibiting the protein’s function and thus interfering with the replication of the HIV-1 virus .

Biochemical Pathways

The interaction with the hiv-1 p7 nucleocapsid protein suggests that it may influence theHIV-1 replication cycle

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the HIV-1 p7 nucleocapsid protein. By binding to this protein, the compound could potentially inhibit the replication of the HIV-1 virus , thereby exerting an antiviral effect.

Action Environment

The action, efficacy, and stability of 5-Allyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile can be influenced by various environmental factors. For instance, the compound’s reaction with K3[Fe(CN)6] in an alkaline medium results in the formation of oxidation products . Therefore, the compound’s environment can significantly impact its chemical properties and, consequently, its biological activity.

将来の方向性

Disulfides, such as the oxidation products of this compound, represent an accessible and practically important class of compounds. They have been studied as promising drug delivery systems, chemosensors, and materials for rechargeable lithium batteries . Future research may continue to explore these and other potential applications.

特性

IUPAC Name |

4,6-dimethyl-5-prop-2-enyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-4-5-9-7(2)10(6-12)11(14)13-8(9)3/h4H,1,5H2,2-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAKRPFXUUWVDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=S)NC(=C1CC=C)C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Allyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]-5-pyrimidinecarboxylate](/img/structure/B2901460.png)

![2-(4-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2901463.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2901464.png)

![N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]thiophene-2-carboximidamide](/img/structure/B2901466.png)

![2-[2,4-dichloro(methylsulfonyl)anilino]-N-methyl-N-phenylacetamide](/img/structure/B2901467.png)

![2-[2-(2-Ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2901472.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3,4,5-triethoxyphenyl)methanone](/img/structure/B2901474.png)

![N-allyl-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2901475.png)

![2-[3-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2901476.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2901478.png)

![2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2901479.png)